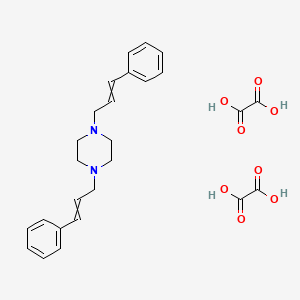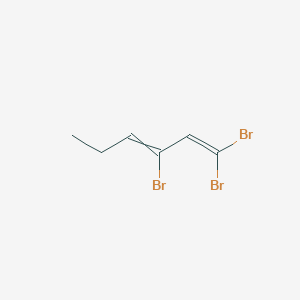
1,1,3-Tribromohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tribromohexa-1,3-diene is a halogenated diene compound characterized by the presence of three bromine atoms attached to a hexa-1,3-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromohexa-1,3-diene can be synthesized through the bromination of hexa-1,3-diene. The reaction typically involves the addition of bromine (Br₂) to hexa-1,3-diene under controlled conditions. The process can be carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Tribromohexa-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of conjugated double bonds. For example, it can react with hydrogen halides (HX) to form addition products.
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms and the diene backbone.
Common Reagents and Conditions:
Electrophilic Addition: Hydrogen halides (e.g., HBr) under mild conditions.
Substitution Reactions: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed:
Electrophilic Addition: Formation of 1,1,3-tribromo-2-hexene or 1,1,3-tribromo-4-hexene.
Substitution Reactions: Formation of substituted derivatives such as 1,1-dibromo-3-hydroxyhexa-1,3-diene.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered bromine content.
Scientific Research Applications
1,1,3-Tribromohexa-1,3-diene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a building block in polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,3-tribromohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the presence of conjugated double bonds and bromine atoms, which facilitate electrophilic and nucleophilic interactions. The exact molecular targets and pathways depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
1,1,3-Trichlorohexa-1,3-diene: Similar structure with chlorine atoms instead of bromine.
1,1,3-Trifluorohexa-1,3-diene: Similar structure with fluorine atoms instead of bromine.
1,1,3-Tetrahalohexa-1,3-diene: Compounds with four halogen atoms (e.g., tetrafluoro, tetrachloro).
Uniqueness: 1,1,3-Tribromohexa-1,3-diene is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its chloro- and fluoro-analogues.
Properties
CAS No. |
88146-51-4 |
|---|---|
Molecular Formula |
C6H7Br3 |
Molecular Weight |
318.83 g/mol |
IUPAC Name |
1,1,3-tribromohexa-1,3-diene |
InChI |
InChI=1S/C6H7Br3/c1-2-3-5(7)4-6(8)9/h3-4H,2H2,1H3 |
InChI Key |
UAWJZOUNUXDZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C=C(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


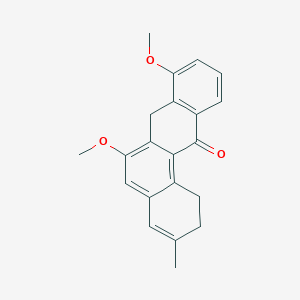
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)

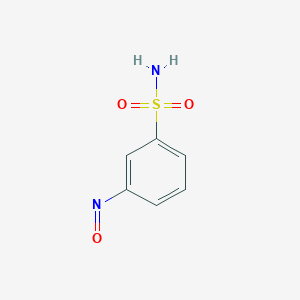
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
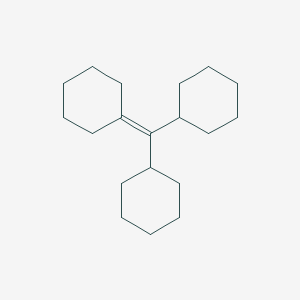
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)

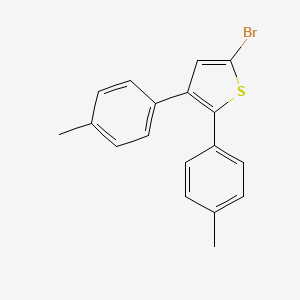
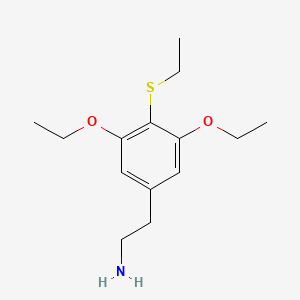
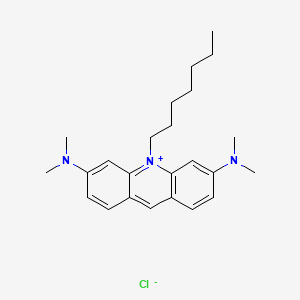
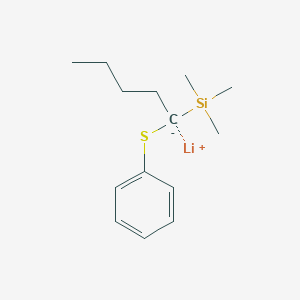
![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)
